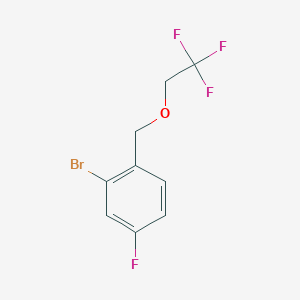
2-Bromo-4-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene
Overview
Description
2-Bromo-4-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene is a useful research compound. Its molecular formula is C9H7BrF4O and its molecular weight is 287.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Bromo-4-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene is a halogenated aromatic compound with significant potential in medicinal chemistry and materials science. The presence of bromine and fluorine atoms, along with the trifluoroethoxy group, enhances its biological activity and reactivity. This article reviews the biological activities associated with this compound, including its mechanism of action, applications in drug development, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H8BrF4O
- Molecular Weight : 303.07 g/mol
- CAS Number : Not specifically listed but related compounds can be referenced for structural similarities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that halogenated aromatic compounds often exhibit anticancer properties. For instance, compounds containing trifluoromethyl groups have been shown to enhance the efficacy of certain chemotherapeutic agents. The mechanism may involve the modulation of cell signaling pathways or the induction of apoptosis in cancer cells.
Case Study: Anticancer Mechanism
A study investigating similar compounds revealed that brominated derivatives could inhibit cancer cell proliferation through:
- Induction of cell cycle arrest.
- Promotion of apoptosis via mitochondrial pathways.
This suggests that this compound may exhibit similar properties.
2. Antimicrobial Properties
Halogenated compounds are also known for their antimicrobial activity. The presence of bromine and fluorine enhances lipophilicity, which can improve membrane penetration in microbial cells.
Research Findings
A comparative analysis of various halogenated compounds demonstrated that those with bromine substituents showed increased effectiveness against Gram-positive bacteria. Further studies are needed to establish the specific antimicrobial spectrum of this compound.
The biological activity is largely influenced by the electronic effects of the halogen substituents:
- Electron-Withdrawing Effects : The fluorine and bromine atoms can stabilize transition states during chemical reactions.
- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups, allowing for modifications that enhance biological activity.
Applications in Drug Development
The structural characteristics of this compound make it a valuable scaffold in drug design:
- Lead Compound Development : Its unique functional groups allow for modifications that can lead to new drug candidates targeting various diseases.
- Pharmacophore Exploration : The trifluoromethyl group is known to improve metabolic stability and bioavailability.
Comparative Data Table
| Property | Value |
|---|---|
| IUPAC Name | 2-Bromo-4-fluoro-1-(trifluoroethoxy)methylbenzene |
| Molecular Weight | 303.07 g/mol |
| Anticancer Activity | Induces apoptosis; inhibits proliferation |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Mechanism | Nucleophilic substitution; electron withdrawal |
Properties
IUPAC Name |
2-bromo-4-fluoro-1-(2,2,2-trifluoroethoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O/c10-8-3-7(11)2-1-6(8)4-15-5-9(12,13)14/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXJPKSXYIPTLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)COCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















